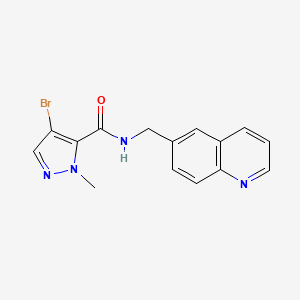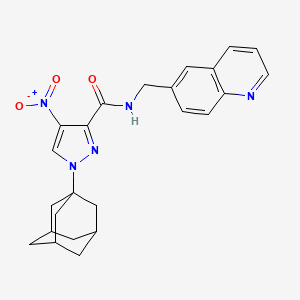
1-(1-ADAMANTYL)-4-NITRO-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-(1-Adamantyl)-4-nitro-N-(6-quinolinylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a nitro group, and a quinolinylmethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(1-ADAMANTYL)-4-NITRO-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the adamantyl and nitro groups, and the attachment of the quinolinylmethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Adamantyl Group: This can be achieved through Friedel-Crafts alkylation using adamantyl chloride and a suitable catalyst.
Nitration: The nitro group is typically introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Quinolinylmethyl Group: This step may involve the reaction of the pyrazole derivative with a quinolinylmethyl halide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(1-Adamantyl)-4-nitro-N-(6-quinolinylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The adamantyl and quinolinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Adamantyl)-4-nitro-N-(6-quinolinylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound may have potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structure and reactivity.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-(1-ADAMANTYL)-4-NITRO-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved in these interactions can vary, but may include inhibition or activation of specific signaling pathways, alteration of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
1-(1-Adamantyl)-4-nitro-N-(6-quinolinylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
2-(1-Adamantyl)-6-quinolinyl ethyl ether: This compound shares the adamantyl and quinolinyl groups but differs in its overall structure and reactivity.
4-{[4-(1-Adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-tert-butylphenyl)quinoline:
The uniqueness of 1-(1-ADAMANTYL)-4-NITRO-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-(1-adamantyl)-4-nitro-N-(quinolin-6-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c30-23(26-13-15-3-4-20-19(9-15)2-1-5-25-20)22-21(29(31)32)14-28(27-22)24-10-16-6-17(11-24)8-18(7-16)12-24/h1-5,9,14,16-18H,6-8,10-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKUXFNAOJHCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CC6=C(C=C5)N=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


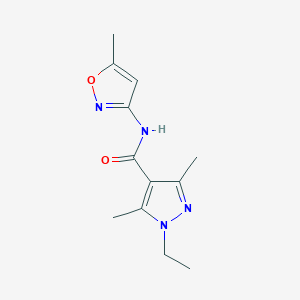
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4347550.png)
![2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4347558.png)
![N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4347566.png)
![N-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4347573.png)
![4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4347584.png)
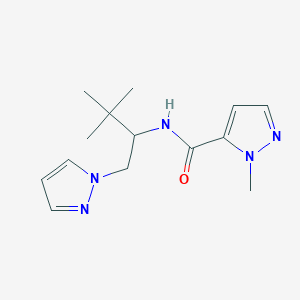

![4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4347599.png)
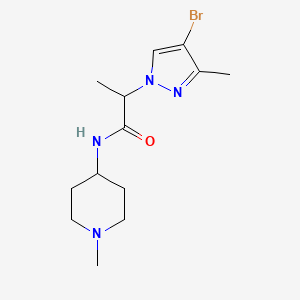


![3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE](/img/structure/B4347634.png)
